molecular formula C5H4N4 B11925534 8H-Purine CAS No. 273-28-9

8H-Purine

Cat. No.: B11925534
CAS No.: 273-28-9
M. Wt: 120.11 g/mol
InChI Key: GPFABQVNFOPIDQ-UHFFFAOYSA-N
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Description

Historical Context of Purine (B94841) Chemistry and its Derivatives

The term "purine" was coined by the German chemist Emil Fischer in 1884. wikipedia.orgsciencenotes.orgchemeurope.com Fischer was a pioneer in purine chemistry and first synthesized purine in 1898 or 1899, starting from uric acid. wikipedia.orgchemeurope.combritannica.com Uric acid, a purine derivative, had been isolated much earlier, in 1776, by Carl Wilhelm Scheele from kidney stones. wikipedia.orgchemeurope.combritannica.comwikipedia.org Fischer's synthetic route involved converting uric acid to 2,6,8-trichloropurine (B1237924), followed by reduction to purine. wikipedia.orgchemeurope.com This early work established the foundational understanding of the purine scaffold and paved the way for the synthesis and characterization of numerous purine derivatives. britannica.com

Significance of 8H-Purine and its Derivatives in Academic Disciplines

Purine derivatives hold immense significance across various academic disciplines, including chemistry, biology, and medicine. rsc.orgscielo.org.mx In biochemistry, adenine (B156593) (A) and guanine (B1146940) (G), two primary purine bases, are essential components of DNA and RNA, forming base pairs with pyrimidines (thymine/uracil and cytosine) and underpinning the genetic code. wikipedia.orgsciencenotes.orgnewworldencyclopedia.org Beyond nucleic acids, purine structures are integral to critical biomolecules like ATP, GTP, cyclic AMP, NADH, and coenzyme A, involved in energy transfer, signal transduction, and metabolic pathways. sciencenotes.orgnewworldencyclopedia.orgmdpi.com

While 9H-purine is the most commonly referenced tautomer, the existence and behavior of other tautomeric forms, such as this compound, are relevant in understanding the full chemical landscape of purines and their interactions. Research into substituted purines, including those with modifications at the 8-position, is active. For instance, 8-azapurines, where a nitrogen atom replaces the carbon at the 8-position, are studied as fluorescent probes in nucleic acid and enzymatic research due to their unique fluorescence properties. nih.govrsc.org The synthesis and properties of purine dehydrodimers, which can involve linkages at the 8-position, are also investigated to understand their potential formation and consequences in oxidized DNA. tandfonline.comnih.gov

Scope and Research Objectives for this compound Investigations

Research objectives related to this compound and its derivatives are diverse. A key area involves the synthesis of novel purine derivatives with specific structural modifications, including at the 8-position, to explore their chemical properties and potential applications. scielo.org.mx Understanding the tautomerism of purine and how substituents, particularly at the 8-position, influence the stability and prevalence of different tautomeric forms like this compound is a fundamental research objective. wikipedia.orgrsc.org

Investigations also focus on the reactivity of the purine ring, including the C-8 position, to develop new synthetic routes and functionalization strategies. For example, studies have explored the synthesis of 8-substituted purines and their nucleoside/nucleotide derivatives. mdpi.com The exploration of 8-oxo-purines, which can arise from oxidative damage and have implications in prebiotic chemistry and potential roles in early life forms, represents another significant research avenue. ucl.ac.ukpnas.orgthieme.de Furthermore, the study of naturally occurring and synthetic purine derivatives with modifications at various positions, including C-8, continues to be a fertile area for discovering compounds with interesting chemical and biological activities. rsc.orgmdpi.comscielo.org.mxresearchgate.netontosight.ai

Research into purine metabolism also touches upon compounds related to this compound. For instance, uric acid, a metabolic end product of purine breakdown in humans, can be described as 7,9-dihydro-1H-purine-2,6,8(3H)-trione, highlighting the presence of oxygen atoms at the 2, 6, and 8 positions of the purine ring system. wikipedia.org Recent studies have even identified a purine degradation pathway in gut bacteria involving a 2,8-dioxopurine dehydrogenase, indicating the relevance of modifications at the 8-position in biological systems. biorxiv.org

Data Table: Properties of Purine Tautomers

TautomerPredominance (Crystalline Form)Predominance (Polar Solvents)Aromaticity Order
1-H PurineLess FavoredLess PredominantLower
3-H PurineLess FavoredLess PredominantLower
7-H PurineFavoredPredominantHigher (in pyrimidine (B1678525) ring) rsc.org
9-H PurineLess FavoredPredominantHigher (in pyrimidine ring) rsc.org

Note: Tautomer stability increases with increasing aromaticity. rsc.org

Detailed Research Findings:

Research into purine tautomerism has shown that in polar solvents, both the 9-H and 7-H tautomers of purine are predominant. wikipedia.org The stability of purine tautomers is linked to their aromaticity, with the order of stability generally reported as 9-H > 7-H > 3-H > 1-H. rsc.org Studies using techniques like harmonic oscillator model of aromaticity (HOMA) have supported these findings, indicating higher aromaticity in the pyrimidine ring without an NH compared to the imidazole (B134444) ring. rsc.org

Investigations into 8-substituted purines have revealed their potential in various research areas. For example, 8-azapurines have been utilized as fluorescent probes due to their pH-dependent fluorescence properties, making them valuable tools in enzymology and studies of nucleic acids and ligand-protein interactions. nih.govrsc.org The synthesis of purine dehydrodimers, such as 8-8-bideoxyribonucleosides and 8-8-bideoxyribonucleotides, has been achieved to study their properties and potential biological consequences, particularly in the context of oxidized DNA and diseases like xeroderma pigmentosum. tandfonline.comnih.gov These synthesized dimers were characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

273-28-9

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

8H-purine

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-2H,3H2

InChI Key

GPFABQVNFOPIDQ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=NC=NC2=N1

Origin of Product

United States

Synthetic Methodologies for 8h Purine and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the purine (B94841) ring system from simpler, non-purine precursors. This process typically involves the stepwise assembly of the fused pyrimidine (B1678525) and imidazole (B134444) rings.

Synthesis from Pyrimidine and Imidazole Precursors

The purine structure is inherently composed of a pyrimidine ring fused to an imidazole ring. Consequently, synthetic routes often involve the cyclization of appropriately substituted pyrimidine or imidazole derivatives. While the synthesis of purines from acyclic substrates is considered of minor importance, methods utilizing imidazole derivatives are gaining significance. yu.edu.jo Approaches involving the construction of the pyrimidine ring onto a pre-formed imidazole, or vice-versa, are common strategies. rsc.org For instance, the synthesis of 7-substituted purines can be efficiently achieved from 4-aminoimidazole-5-carbaldehyde oximes, which are readily prepared from 4-nitroimidazole. yu.edu.jomdpi.com

Prebiotic Synthesis Pathways for 8-Oxo-Purines

Research into the origins of life has explored plausible prebiotic pathways for the formation of key biomolecules, including purines. While efficient routes to canonical purines like adenine (B156593) and guanine (B1146940) under plausible prebiotic conditions remain challenging, potentially prebiotic pathways to 8-oxo-purines, such as 8-oxo-adenosine and 8-oxo-inosine, have been demonstrated. pnas.orgucl.ac.ukthieme.deacs.orgnih.gov These pathways suggest that 8-oxo-purines may have played a role in primordial nucleic acids prior to the dominance of canonical purines. ucl.ac.uknih.gov Studies have shown that divergent prebiotic synthesis from a common precursor can yield both pyrimidine and 8-oxo-purine ribonucleotides with the correct stereochemistry. ucl.ac.uknih.gov

Functionalization at the 8-Position

The C-8 position of the purine ring is a significant site for functionalization, allowing for the synthesis of a wide variety of substituted purine derivatives with diverse properties. The chemistry at the C8-position is notable as it is active in both electrophilic and nucleophilic substitution reactions. mdpi.comuio.no

Direct C-8 Functionalization Reactions

Direct functionalization at the C-8 position often involves the activation of the C-H bond or the substitution of an existing substituent, such as a halogen. Metal-catalyzed cross-coupling reactions are important methodologies for forming new bonds at the C8-position in the purine scaffold. uio.nonih.govrsc.org

Halogenation at the C-8 position of purines is a common transformation, often serving as a handle for further functionalization through substitution reactions. Bromination and chlorination at C-8 can be achieved through direct electrophilic substitution or halogen interchange reactions. mdpi.comuio.no Various electrophilic or nucleophilic methodologies are available for introducing a chlorine atom at the C8-position. uio.no Simple electrophilic C8-bromination readily occurs at this position. uio.no For example, the 8-bromination of adenine or guanine nucleosides has been typically accomplished using reagents such as Br₂/AcOH/AcONa or N-bromosuccinimide (NBS) in DMF. nih.gov Halogenated purines, particularly those substituted at C-8 with bromine, are valuable intermediates for reactions involving direct displacement with nucleophiles or transition metal-catalyzed cross-coupling reactions, leading to the synthesis of various modified nucleosides. nih.govresearchgate.net

Direct C-8 substitutions can also be achieved through metalation of the C-8 hydrogen, followed by reaction with an electrophile. The C8-hydrogen atom in purines and purine nucleosides is relatively acidic and undergoes hydrogen exchange when treated with a strong base. mdpi.comuio.no Lithiation at purine C-8 has been shown to enable substitution reactions with various electrophiles, including halonium ions (except F⁺), alkyl halides, and carbonyl compounds. auburn.edu Organometallic-promoted cross-coupling reactions, such as Pd/Cu-mediated direct arylation with aryl iodides, can substitute aryl and heteroaryl functions into the C8-position. mdpi.comuio.nonih.gov

Here is a summary of selected C-8 functionalization reactions:

Reaction TypeSubstrate ExampleReagents/ConditionsProduct TypeSource
C-8 BrominationPurine nucleosidesBr₂/AcOH/AcONa or NBS/DMF8-Bromo purines nih.gov
C-8 ChlorinationPurine systemsElectrophilic or nucleophilic methodologies8-Chloro purines uio.no
C-8 ArylationPurines, Adenosine (B11128)Aryl iodides, Pd/Cu catalyst, base8-Aryl purines mdpi.comuio.nonih.gov
C-8 AlkylationSilyl-protected adenosineLDA, MeI, THF8-Methyl adenosine mdpi.comuio.no
C-8 FormylationProtected nucleosidesLDA, methyl formate (B1220265) or DMF8-Formyl derivatives mdpi.comuio.no
C-8 AlkenylationPurinesStyryl bromides, Pd/Cu catalyst, microwave assist8-Alkenyl purines acs.org
C-8 Metalation (Pt)8-Halo purines[Pt(PPh₃)₄]C8-bound Pt complexes uio.nonih.gov
C-8 Substitution (Nucleo.)8-Halo purinesAmines, sulfides, oxides8-Substituted purines uio.no
Transition Metal-Catalyzed C-8 Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of purine systems at the C-8 position. These reactions typically involve the coupling of a suitable purine substrate, often an 8-halogenopurine, with an organometallic reagent or another coupling partner in the presence of a transition metal catalyst. Palladium and copper catalysts are frequently employed in these transformations. nih.govuio.no

One common strategy involves the Suzuki-Miyaura cross-coupling reaction, which couples 8-halopurines with boronic acids. researchgate.net This method has been successfully applied to synthesize 8-aryl- and 8-alkenylpurines. researchgate.net For instance, the Suzuki arylation of unprotected halonucleosides using water-soluble palladium catalysts has been reported, yielding C8-arylpurine nucleosides in good to excellent yields. uio.no

Another approach utilizes Stille coupling, where 8-iodopurines are coupled with organostannanes. The preparation of C8-vinyl adenosine has been achieved through the palladium-catalyzed cross-coupling of a silyl-protected C8-iodo nucleoside with tributylvinylstannane. uio.no

C8-alkynylation can be achieved through Pd-catalyzed cross-coupling reactions of 8-bromoadenosine (B559644) derivatives with alkynes. uio.no These reactions often utilize a combination of palladium and copper iodide as catalytic promoters. uio.no

While classical cross-coupling reactions often require pre-functionalized purines (e.g., with a halogen at C-8), direct C-H functionalization methods have gained prominence, allowing for the direct coupling at the C-8 position without the need for a leaving group. nih.govuio.no

Direct C-8 Arylation Mechanisms

Direct C-8 arylation of purines involves the formation of a new carbon-carbon bond at the C-8 position through the activation of the C8-H bond. This process is often mediated by transition metals, particularly palladium and copper. nih.govmdpi.com

A detailed mechanism for the direct C-8 arylation of the adenine ring with aryl halides mediated by palladium and copper in the presence of a base like Cs2CO3 has been reported. nih.govmdpi.com It is proposed that copper(I) plays a key role in assisting the C-H functionalization, potentially through initial coordination to the adenine N7 atom. nih.govmdpi.com The process may involve 8-cupriopurine intermediates or N-heterocyclic carbene-like cuprates, which then undergo a standard Pd(0)-catalytic cycle for cross-coupling with aryl halides. nih.gov

Direct C-8 arylation methodologies have been successfully applied to various purine derivatives, including adenosine, deoxyadenosine (B7792050), inosine (B1671953), and guanosine (B1672433) derivatives. nih.govmdpi.com While adenosine derivatives often couple efficiently, guanine-type nucleosides have been reported as poorer substrates for direct C8-H arylation, potentially due to the absence of the templating effect of the exocyclic 6-amino group present in adenine nucleosides. mdpi.com

Introduction of Amine and Other Groups at C-8

Beyond carbon-carbon bond formation, the C-8 position of purines can also be functionalized with heteroatom-containing groups, such as amines. The introduction of amine groups at C-8 can be achieved through various methods.

Nucleophilic displacement reactions are a common approach when a good leaving group, such as a halogen, is present at the C-8 position. uio.nomdpi.com For instance, 8-halogenopurines can react with amines to form 8-aminopurines.

Direct amination via C-H functionalization is also being explored. While the introduction of amine groups through radical-based methods like the Minisci reaction has been reported for purines, regioselectivity can be a challenge, sometimes leading to mixtures of products at different positions, including C-2 and C-8. researchgate.netnih.gov However, recent advancements in photo-mediated Minisci reactions have shown promise for site-selective alkylation (which can be a precursor to other functionalizations) at the C-8 position of guanines in nucleosides and nucleotides. nih.govresearchgate.net

Other functional groups can also be introduced at the C-8 position. For example, C8-α-functionalized C1-substituents can be introduced by lithiation of a nucleoside followed by treatment with a formylating agent like DMF, yielding C8-formyl derivatives in high yield. mdpi.com Halogenation at the C-8 position is also a key transformation, often achieved through electrophilic substitution or halogen exchange reactions, providing versatile intermediates for further functionalization. uio.nonih.gov

Multi-Substituted 8H-Purine Synthesis

The synthesis of purine derivatives bearing substituents at multiple positions, including C-8, presents a greater synthetic challenge and often requires carefully designed strategies to control regioselectivity.

Preparation of 2,8-Disubstituted Purines

The synthesis of 2,8-disubstituted purines can be achieved through various routes, often involving the functionalization of pre-existing purine scaffolds or the construction of the purine ring with substituents already in place on the pyrimidine or imidazole precursors.

One approach utilizes 2,8-dihalogenopurines, such as 2,8-dichloropurine, as versatile intermediates. cdnsciencepub.comresearchgate.net Nucleophilic substitution reactions with appropriate reagents can selectively replace the halogen atoms at the C-2 and C-8 positions. For example, treatment of 2,8-dichloropurine with thiourea (B124793) can yield 2-chloro-8-purinethiol. cdnsciencepub.com

Another strategy involves the cyclization of substituted pyrimidines. For instance, 4,5-diaminopyrimidines with substituents at the 2-position can be fused with reagents that will form the imidazole ring and introduce a substituent at the 8-position. cdnsciencepub.com

Direct functionalization methods can also be applied to introduce substituents at both the C-2 and C-8 positions, although achieving high regioselectivity can be complex and may depend on the specific reaction conditions and the nature of existing substituents. mdpi.com Some methods utilizing organometallic intermediates followed by electrophilic halogenation have been developed for the regioselective introduction of halogens at the C-2, C-6, and C-8 positions. mdpi.com

Synthesis of 8,9-Disubstituted Purine Analogues

The synthesis of 8,9-disubstituted purine analogues involves functionalization at both the C-8 position of the purine ring and the N-9 position, which is often a site of glycosylation in naturally occurring nucleosides.

One strategy involves the annulation of 5-aminoimidazole-4-carbonitriles with appropriate reagents. acs.orgresearchgate.net This approach can yield 8,9-disubstituted purine derivatives in one or two steps. For example, reactions with formic acid, urea, or guanidine (B92328) carbonate can lead to various 8,9-disubstituted purin-6-ones or purine-2,6-diamines. acs.orgresearchgate.net

Another method involves the S-alkylation of 8-thioxopurine derivatives followed by further modifications. researchgate.net For instance, S-alkylation of 2-acetamido-9-(2-acetoxyethoxymethyl)-6-oxo-8-thioxopurine has been used to synthesize novel 8,9-disubstituted guanine derivatives. researchgate.net

Multi-step syntheses starting from substituted pyrimidines are also employed. For example, 6-chloro-8,9-disubstituted 7H-purine derivatives have been synthesized from 4,6-dichloro-5-nitropyrimidine (B16160) through a sequence involving reduction, nucleophilic substitution, and cyclization with a substituted benzaldehyde. rsc.orgrsc.org Subsequent reactions can introduce further substituents, leading to 6,8,9-trisubstituted purines. rsc.orgrsc.org

Annulation Reactions for Complex this compound Systems

Annulation reactions provide a powerful strategy for constructing complex polycyclic systems containing the this compound core. These reactions involve the formation of new rings fused to the purine scaffold, often incorporating the C-8 position into the newly formed ring system.

One approach involves the reaction of 5-aminoimidazole-4-carbonitriles with various reagents to form fused purine systems. acs.orgresearchgate.net As mentioned earlier, this can lead to 8,9-disubstituted purines, where the imidazole ring is pre-formed and the pyrimidine ring is constructed through annulation.

Other annulation strategies involve building the imidazole ring onto a substituted pyrimidine or vice versa, with the C-8 position being formed during the cyclization process. For example, the synthesis of 2,8-disubstituted 1,2,4-triazolo[5,1-i]purines has been reported starting from 2-aryl-7,8-diamino-1,2,4-triazolo[1,5-c]pyrimidines, representing an annulation approach to construct a more complex fused system. researchgate.net

Formation of Novel Heterocyclic Systems (e.g., Purine-Pyrazolecarbaldehyde Derivatives)

The purine scaffold offers multiple reactive sites that can be exploited for annulation reactions, leading to the formation of novel fused heterocyclic systems. These strategies often involve constructing an additional ring onto the existing purine core, thereby creating more complex polycyclic structures.

One notable example involves the synthesis of purine-pyrazolecarbaldehyde derivatives. This can be achieved through reactions such as the Vilsmeier reaction applied to suitable purine precursors rsc.orgresearchgate.netrsc.org. This method facilitates the introduction of a formyl group adjacent to a nitrogen atom, which can then be utilized for subsequent cyclization reactions with appropriate synthons to form a fused pyrazole (B372694) ring. For instance, a synthetic route described involves obtaining purine derivatives from multicomponent reactions, followed by a Vilsmeier reaction using phosphorus oxychloride in DMF to yield purine-pyrazolecarbaldehyde derivatives rsc.orgresearchgate.net. These derivatives can be further modified, for example, through Knoevenagel condensation reactions rsc.org.

Beyond pyrazole fusions, other heterocyclic systems can be constructed onto the purine core. Examples from research include the synthesis of pyrimido[2,1-f]purinediones and imidazo[2,1-f]purine-2,4-dione derivatives uniroma1.it. These fused systems are often synthesized by utilizing reactive handles on the purine ring, such as amino or halo groups, to react with bifunctional reagents that facilitate the formation of the new ring. Cyclization reactions involving substituted xanthine (B1682287) derivatives have been reported to yield tricyclic purine derivatives, including pyrimido- and 1,3-diazepino[2,1-f]purinediones uniroma1.it. The strategy often involves the reaction of halogenoalkyl-substituted purines with amines or other nucleophiles to close the new ring uniroma1.it.

The synthesis of these novel heterocyclic systems often starts from readily available purine precursors or involves building the purine ring system with substituents already in place for subsequent cyclization. Methods starting from diaminomaleonitrile (B72808) or substituted pyrimidines are common approaches for constructing the initial purine scaffold with appropriate functionalization for further derivatization rsc.orgresearchgate.netrsc.orggoogle.comgoogle.comresearchgate.net.

Bioisosteric and Molecular Hybridization Approaches in Design

Bioisosterism and molecular hybridization are powerful strategies in the rational design of new drugs and functional molecules based on the purine scaffold. These approaches aim to optimize the pharmacological profile, improve pharmacokinetic properties, and potentially overcome issues like drug resistance ipinnovative.commdpi.com.

Bioisosterism involves the replacement of a functional group or moiety in a lead compound with another group that has similar physical, chemical, or biological properties ipinnovative.comufrj.bru-tokyo.ac.jp. In the context of purine chemistry, this can involve replacing the purine core itself with a bioisosteric heterocyclic system or replacing substituents on the purine ring with bioisosteres to modulate activity or improve properties ipinnovative.comnih.govnih.gov. For example, the 1,3,5-triazine (B166579) ring has been explored as a bioisostere for the purine scaffold, mimicking its biophysicochemical properties while potentially offering improved metabolic stability nih.gov. Another application involves the bioisosteric replacement of a different core structure, such as the quinazoline (B50416) core in kinase inhibitors, with a purine isostere to design new potential inhibitors nih.gov. This strategy can lead to compounds with altered target selectivity or improved efficacy ipinnovative.comnih.gov.

Molecular hybridization is a design strategy that involves covalently combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity mdpi.commdpi.comacs.org. The resulting hybrid molecule is expected to exhibit improved activity, altered selectivity, reduced toxicity, or the ability to interact with multiple targets mdpi.commdpi.com. The purine scaffold, being a prevalent structure in many biologically active compounds, is frequently utilized as one of the building blocks in molecular hybridization strategies acs.orgdovepress.com.

Research has demonstrated the application of molecular hybridization involving the purine scaffold to develop compounds with potential therapeutic applications. For instance, purine-based compounds have been hybridized with a benzomethylenedioxy moiety to design potential inhibitors dovepress.com. Another study explored integrating a 1,2,3-triazole ring and fluoroaromatic groups into the purine scaffold to develop novel neuroprotective agents mdpi.com. Furthermore, hybrid agents combining purine and isatin (B1672199) moieties have been designed and synthesized as potential anticancer agents targeting multiple protein kinases acs.org. This approach allows for the creation of molecules with a broader spectrum of activity or the ability to simultaneously modulate different biological pathways.

Both bioisosterism and molecular hybridization, when applied to the purine scaffold, represent significant strategies for expanding the chemical space around this fundamental heterocycle and discovering novel compounds with desired biological profiles.

Reaction Mechanisms and Chemical Reactivity of 8h Purine Systems

Mechanistic Studies of Hydrogen Exchange at C-8

The hydrogen atom at the C-8 position of purines is known to undergo isotopic exchange reactions, notably with deuterium (B1214612) or tritium (B154650) in aqueous solutions. This exchange is often referred to as "slow exchange" in the context of nucleic acids, occurring at elevated temperatures over extended periods. ttu.ee The mechanism proposed to account for this isotopic exchange in purine (B94841) derivatives is the "ilide mechanism". ttu.ee

According to the ilide mechanism, the process typically involves the following steps:

Protonation of the imidazole (B134444) ring, often at N7. This step, while relatively fast, can be rate-limiting due to the low equilibrium concentration of the protonated form that proceeds to react. ttu.ee

Detachment of the proton from C8, facilitated by a hydroxyl ion, leading to the formation of an ylide intermediate. ttu.eebiopolymers.org.ua

Abstraction of a proton (deuterium or tritium) from the solvent (e.g., water) by the resulting carbanion, completing the isotopic exchange at C8. ttu.ee

This molecular-kinetic mechanism in water under corresponding pH conditions involves relay protonation (of purine N7 atom and of imidazole N3 atom) and deprotonation (of purine H8 atom and of imidazole H2 atom), leading to the formation of a transitional state, specifically an ylide form. biopolymers.org.ua

Metal-Catalyzed Deuterium Exchange Processes

Metal catalysis offers alternative pathways for hydrogen-deuterium exchange at the C-8 position of purines, often under milder conditions compared to acid- or base-catalyzed high-temperature exchange. Ruthenium nanoparticles have been shown to catalyze hydrogen-isotope exchange in purine substructures using deuterium or tritium gas as isotopic sources under mild reaction conditions. nih.govresearchgate.net This method allows for regioselective incorporation of hydrogen isotopes in complex molecules. nih.gov

Palladium-catalyzed hydrogen-isotope exchange in deuterated water has also been reported for purine derivatives. nih.govresearchgate.net However, similar to acid-base catalysis, these methods often require high temperatures to achieve good isotopic enrichment, which can limit their application to fragile molecules. nih.govresearchgate.net Iron-catalyzed C(sp2)–H bond hydrogen/deuterium exchange using CD3OD has been reported for heterocycles, including purine, resulting in incorporation at both C-2 and C-8 positions. rsc.org This method is described as orthogonal to previous iron-catalyzed methods using different deuterium sources. rsc.org

One-Electron Oxidation Mechanisms

One-electron oxidation reactions of purine bases are significant in biological systems, particularly concerning DNA damage. These reactions often involve the transient generation of purine radical cations. nih.govtandfonline.com

Formation of Purine Radical Cations

Purine radical cations can be generated through various means, including one-electron oxidation by suitable oxidants or bi-photonic ionization. nih.govtandfonline.com Guanine (B1146940) is the most readily oxidized of the four DNA bases. researchgate.net The guanine radical cation (G•+) is a strong electrophile. nih.gov Pulse radiolysis studies have shown that the guanine radical cation produced by one-electron oxidation of 2'-deoxyguanosine (B1662781) is a Brønsted acid with a pKa of 3.9, which rapidly deprotonates at pH 7.0 to form the neutral guanine radical (G(-H)•). nih.gov

One-electron redox potentials provide predictability for the possible direction of electron flow in such reactions. lookchem.com The lowest oxidation potential measured for DNA bases is for guanosine (B1672433) (E = 0.72 V vs. NHE), while 1-methylpyrimidines have the highest (E ~ 1.6 V). lookchem.com The oxidizability of purine derivatives can be influenced by the nature and position of substituents, with electron-donating groups increasing reactivity. lookchem.com

Pathways to 8-Oxo-Purine Formation

A major consequence of one-electron oxidation of purines, particularly guanine, is the formation of 8-oxo-purine derivatives, such as 8-oxo-7,8-dihydroguanine (8-oxoG) and 7,8-dihydro-8-oxoadenine (8-oxoA). nih.govtandfonline.comebi.ac.uk These are significant oxidative DNA lesions. ebi.ac.ukmdpi.com

The formation of 8-oxoG from the guanine radical cation (G•+) primarily involves the nucleophilic addition of water at the C8 position, leading to the formation of the 8-hydroxy-7,8-dihydroguanyl radical (8-HO-G•). nih.govmdpi.comoup.com This radical is weakly reducing and can undergo further one-electron oxidation, particularly in the presence of oxygen or other weak oxidants, to yield 8-oxoG. nih.gov The incorporation of 18O from H218O into the 8-oxoG product confirms the role of water addition in this pathway. nih.gov

Other pathways contributing to 8-oxo-purine formation, particularly 8-oxoG, include those mediated by hydroxyl radicals (HO•) and base-derived peroxyl radicals. mdpi.comtandfonline.com Direct addition of HO• to the C8 position of guanine is a proposed pathway. mdpi.com Additionally, intramolecular oxidation through the addition of peroxyl radicals onto the C8 of a vicinal guanine base has been suggested, particularly in the presence of oxygen. mdpi.com

Intra- and Interstrand Cross-Link Formation via 8-Position Radicals

Radicals generated at the C-8 position of purines, particularly from guanine, can participate in the formation of DNA intra- and interstrand cross-links. mdpi.comnih.govnih.govresearchgate.net The guanine radical cation has been implicated in nucleophilic additions that result in DNA-protein and DNA-DNA cross-links. nih.govtandfonline.com

Studies have investigated the formation of purine-purine type intrastrand cross-links initiated by guanine-8-yl radicals. researchgate.net Theoretical studies suggest that the addition of the guanine-8-yl radical to the C8 site of a neighboring deoxyguanosine or deoxyadenosine (B7792050) can occur, with a preference for the 3' C8 addition in theoretical models, indicating a potential sequence effect. researchgate.net

Purine 5',8-cyclo-2'-deoxynucleosides (cPu), such as 5',8-cyclo-2'-deoxyguanosine and 5',8-cyclo-2'-deoxyadenosine, are tandem lesions formed by hydroxyl radical attack on the 2'-deoxyribose unit, generating C5' radicals, followed by cyclization with the C8 position of the purine base, forming a C5'-C8 covalent bond. tandfonline.commdpi.com These lesions represent a type of intrastrand cross-link between the sugar and the base.

The precise location of adduct formation at C8 of guanine can be indicative of the oxidation pathway. researchgate.net Cross-linking moieties can be attached to the C-8 position of a purine ring, and these positions have been identified as sites for cross-linking with complementary oligonucleotides. google.com

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
8H-Purine1044
Guanine135398633
Adenine (B156593)190
2'-deoxyguanosine5973
8-oxo-7,8-dihydroguanine120407
7,8-dihydro-8-oxoadenine10008523
5',8-cyclo-2'-deoxyguanosine117546
5',8-cyclo-2'-deoxyadenosine135681091
1-methylpurine11317
Xanthine (B1682287)1188
Hypoxanthine (B114508)790
Uric acid1175

Interactive Data Table Example (Illustrative - based on text description, not specific numerical data points)

While specific numerical data tables with multiple entries were not consistently present across the search results for direct extraction and formatting, the text describes relationships between pH and exchange rates, and relative oxidation potentials. An illustrative example of how an interactive table could present such data, if available in a structured format, is shown below.

Purine DerivativepH RangeObserved Trend in C8 Exchange RateNotes
Guanine4-8Insignificant change ttu.ee
Guanine8-11Sharp increase (up to 10x) ttu.ee
Guanine> 11No significant further change ttu.ee
AdenineNeutral-Weak AlkalineSlower than Guanine ttu.ee
Adenine> 0.1 N AlkaliDrastic increaseProportional to [OH-] concentration ttu.ee

This table is a conceptual representation based on the textual descriptions of trends. Actual interactive tables would require specific numerical data points on exchange rates at different pH values for various purines.

Nucleophilic and Electrophilic Reactivity at the 8-Position

The purine nucleus contains both electron-deficient (pyrimidine) and electron-rich (imidazole) regions, influencing the regioselectivity of reactions. While nucleophilic attack often favors the electron-deficient positions, the C8 position within the imidazole ring can also undergo both nucleophilic and electrophilic transformations depending on the reaction conditions and substituents.

Regioselectivity of Nucleophilic Attack

Generally, nucleophilic attack on purines tends to occur at the electron-deficient C6 position of the pyrimidine (B1678525) ring. mdpi.com However, under specific conditions, the C8 position of the imidazole ring can be targeted. For instance, direct C-H cyanation of purines has been achieved regioselectively at the C8 position through activation of the electron-rich imidazole motif with triflic anhydride. mdpi.comresearchgate.net This approach allows for the introduction of a cyano group at C8, which can be further functionalized. researchgate.net The regioselectivity can be influenced by substituents on the purine ring; for example, an electron-donating group at the C6 position can direct cyanation to the C2 position instead of C8. mdpi.comresearchgate.net

Studies on the nucleophilic reactivity of substituted purines in strongly basic media have also indicated that the substitution pattern dictates the site of attack and subsequent ring opening. wur.nl While position 6 is often preferred for nucleophilic displacement in compounds like 2,6,8-trichloropurine (B1237924) and 6,8-dichloropurine, electron density calculations suggest that nucleophilic attack should occur more readily at positions 8 and 6 than at position 2. cdnsciencepub.com

Ring Opening and Recyclization Mechanisms

Purine rings, despite their relative stability, can undergo ring-opening reactions in both the pyrimidine and imidazole rings. researchgate.netresearchgate.net These processes can be followed by recyclization, leading to ring-modified purines. researchgate.netresearchgate.net Ring opening of the imidazole ring, specifically the cleavage of the C8-N9 linkage, can occur due to DNA damaging agents. researchgate.net

An enzymatic mechanism involving in situ reclosure of the opened imidazole ring in DNA damaged by gamma-irradiation has been discovered. pnas.org This process, catalyzed by purine imidazole-ring (PurIR) cyclase, restores the C8-N9 bond in ring-opened adenine and guanine residues. pnas.org This enzymatic recyclization does not require ATP. pnas.org

Singlet Oxygen Reactivity with 8-Substituted Purines

Singlet molecular oxygen (¹O₂) is a highly reactive species that can damage biomolecules, including DNA. Its reaction with purines, particularly guanine, is well-studied and involves the C8 position.

Endoperoxide Intermediate Formation and Degradation

The reaction of singlet oxygen with purine bases, especially guanine, is initiated by a Diels-Alder cycloaddition across the C4-C8 bond of guanine, leading to the formation of a transient endoperoxide intermediate. nih.govdoi.org This intermediate, specifically a 4,8-endoperoxide in the case of guanine nucleosides, is highly unstable. doi.org Computational studies support the formation of a transient endoperoxide for guanine and delineate its degradation pathway. researchgate.netnih.gov

While the endoperoxide of native guanine or guanosine is difficult to detect directly, even at low temperatures, it has been captured using techniques like gas-phase ion-molecule scattering mass spectrometry. doi.org Low-temperature NMR studies of an 8-methyl-substituted guanosine derivative also provided evidence for the existence of a transient endoperoxide. doi.org

The degradation of the endoperoxide intermediate primarily leads to the formation of 8-oxo-7,8-dihydroguanine (8-oxoGua). nih.govresearchgate.netnih.gov Other products, such as spironucleosides and 4-hydroxy-8-oxo-2′-deoxyguanosine, can also be formed, with the product distribution influenced by whether the reaction occurs at the nucleoside level or within DNA. nih.gov

Differential Reactivity of Oxidized Purine Derivatives

Oxidized purine derivatives, such as 8-oxoguanine (8-oxoG), exhibit different reactivity towards singlet oxygen compared to their parent compounds. researchgate.netnih.gov 8-oxoG residues are more easily oxidized than the four natural nucleobases. capes.gov.br The reactivity of 8-oxodGuo (8-oxo-2′-deoxyguanosine) towards singlet oxygen is significantly higher than that of guanine itself, with an almost barrierless reaction profile. researchgate.netnih.govnih.gov This increased reactivity is attributed to the ability of singlet oxygen to add onto the C4=C5 ethylenic bond of 8-oxodGuo, as the C8 position is already oxidized. nih.gov

In contrast, the reaction of singlet oxygen with adenine is kinetically less favorable due to a higher energy transition state. researchgate.netnih.govnih.gov

C5′ Radical Cyclization and 5′,8-Cyclopurine Formation Pathways

Reactive oxygen species, particularly hydroxyl radicals (HO•), can induce damage to DNA, leading to the formation of various lesions. One specific type of lesion involving the purine base and the deoxyribose sugar is the 5′,8-cyclopurine.

These tandem lesions, purine 5′,8-cyclo-2′-deoxynucleosides (cPu), are formed exclusively by the attack of hydroxyl radicals on the 2′-deoxyribose unit, generating C5′ radicals. nih.govfiu.edumdpi.comnih.govresearchgate.net The resulting C5′ radical then undergoes cyclization with the C8 position of the purine base, forming a new covalent C5′-C8 bond. nih.govfiu.edumdpi.comnih.govresearchgate.net This cyclization is followed by oxidation. nih.govmdpi.com

The formation of cPu lesions is dependent on the oxygen concentration. Under anaerobic conditions, the C5′ radical cyclization to the C8 position of the purine base is favored, leading to cPu formation. mdpi.com Increasing oxygen concentration reduces the yield of cPu lesions, as the C5′ radical reacts preferentially with oxygen to form a peroxyl radical, which leads to different damage pathways, including DNA strand scission. mdpi.com

cPu lesions exist as two diastereoisomeric forms, 5′R and 5′S, for both 2′-deoxyadenosine and 2′-deoxyguanosine. nih.govfiu.edunih.govresearchgate.net The ratio of these diastereoisomers is not significantly influenced by oxygen concentration. mdpi.com

The formation of C5′ radicals by HO• attack on the deoxyribose is estimated to be a minor pathway compared to attacks at other DNA sites. mdpi.com However, the unique behavior of the C5′ radical, leading to cyclic base-sugar adducts instead of abasic sites via the peroxyl radical, makes cPu lesions significant. nih.gov

Advanced Computational and Theoretical Investigations

Electronic Structure and Electron Density Analysis

Understanding the electronic structure and electron density distribution of 8H-Purine is fundamental to predicting its chemical behavior and interactions. Computational methods, particularly quantum chemistry, are powerful tools for this analysis.

Quantum Chemical Studies on this compound Tautomers

Purine (B94841) exhibits tautomerism, a phenomenon where isomers exist in dynamic equilibrium due to the migration of a proton and a change in the position of a double bond. Quantum chemical studies are essential for determining the relative stabilities and populations of these tautomers. Theoretical and experimental work has been carried out to elucidate the structure and tautomers of nucleic acid bases like purine scispace.comresearchgate.net. Tautomerism in nucleic acid bases can lead to altered base pairing configurations or mispairing due to changes in hydrogen-bonding capabilities scispace.com.

Studies on aminopurine tautomers, which include substitutions at the 8-position, have systematically investigated substituent and solvent effects on tautomeric stability using computational methods like the polarizable continuum model of solvation mdpi.comnih.gov. These studies show that the tautomeric preferences of purine can be influenced by the position of amino substitution and the solvent environment mdpi.comnih.gov. For instance, in 8-aminopurine, the N7H tautomer can be more stable than the N9H tautomer in water, a reversal of the preference seen in the gas phase for unsubstituted purine where the N9H tautomer is typically the most stable mdpi.comnih.gov. The energy differences between tautomers can be small in polar solvents, leading to the coexistence of multiple tautomeric forms nih.gov.

Theoretical Prediction of Charge Distribution and NMR Chemical Shifts at C-8

Theoretical calculations are instrumental in predicting the charge distribution within a molecule, which directly impacts its reactivity and interactions. The charge density on specific atoms, such as C-8 in this compound, can be analyzed using methods like the Voronoi deformation density (VDD) method, which quantifies the change in electron density upon molecular formation or interaction acs.org. Increasing the positive charge density on C-8, for example through bromination, can facilitate subsequent nucleophilic aromatic substitution reactions rsc.org.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides a valuable link between computational studies and experimental spectroscopic data paperswithcode.com. These predictions can aid in the assignment of experimental NMR signals and provide insights into the electronic environment of specific nuclei paperswithcode.comresearchgate.net. Studies have analyzed the effects of substituents on the electron distribution in the purine core as reflected by NMR chemical shifts, particularly for substitutions at the C-6 position researchgate.net. While direct studies focusing solely on the theoretical prediction of charge distribution and NMR chemical shifts specifically at the C-8 position of this compound were not extensively detailed in the search results, the principles and methods applied to other positions and purine derivatives are applicable researchgate.netresearchgate.net. Computational studies on 8-substituted purine derivatives have utilized density functional theory (DFT) calculations to analyze NMR parameters, supporting the interpretation of experimental data related to hydrogen bonding interactions acs.orgresearchgate.netacs.org.

Energetic and Thermodynamic Properties

Computational chemistry allows for the calculation and prediction of various energetic and thermodynamic properties of molecules, providing insights into their stability and potential reactions.

Heat of Formation Calculations for 8-Substituted Purine Derivatives

The heat of formation (HOF) is a key thermodynamic property that indicates the stability of a compound. Computational methods, such as density functional theory (DFT) combined with isodesmic reaction schemes, are used to calculate HOFs for purine derivatives academie-sciences.fr. Studies on purine derivatives with difluoroamino groups have shown that the position of substituents, including at the 8-position, can influence the values of HOFs academie-sciences.fr. While specific HOF calculations for this compound itself were not prominently found, the methodology is well-established for substituted purines.

Bond Dissociation Energies and Thermal Stability Predictions

Bond dissociation energy (BDE) is a measure of the energy required to break a specific chemical bond, providing insights into the thermal stability of a molecule. Theoretical calculations of BDEs are used to investigate the thermal stability of purine derivatives academie-sciences.frresearchgate.net. Analysis of BDEs and bond orders of the weakest bonds can help predict how stable a compound is under thermal stress academie-sciences.fr. For example, studies on nitro-substituted pyrimidine (B1678525) derivatives (structurally related to purines) have used BDE calculations to assess their thermal stability, finding that some derivatives exhibit good thermal stability based on BDE values researchgate.net. This approach is directly applicable to predicting the thermal stability of this compound and its derivatives by identifying the weakest bonds in the molecule.

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations and reaction pathway simulations provide dynamic insights into the behavior of molecules over time and the mechanisms of chemical transformations.

MD simulations have been used to study the structural dynamics of DNA containing purine derivatives, including those substituted at the 8-position, to understand their impact on DNA conformation and interactions ub.eduresearchgate.netresearchgate.net. These simulations can reveal how substitutions affect properties like hydration and ion binding patterns researchgate.net. For example, MD simulations of DNA fragments containing 8-oxoguanine (an 8-substituted purine) have shown altered hydration and ion binding compared to native DNA researchgate.net. MD simulations coupled with thermodynamic integration have also been used to determine the effect of 8-amino derivatives of adenine (B156593) and guanine (B1146940) on the stability of parallel-stranded DNA duplexes ub.edu.

Reaction pathway simulations, often employing density functional theory (DFT), are used to explore the step-by-step mechanisms and energy barriers of chemical reactions involving purines acs.orgresearchgate.netresearchgate.net. These simulations can elucidate how purine skeletons are formed from simpler precursors or how they undergo transformations acs.orgresearchgate.netresearchgate.net. Studies have investigated prebiotic reaction pathways leading to the formation of purines from compounds like formamide, identifying energetically viable routes and key intermediates acs.orgresearchgate.net. While simulations specifically focused on reactions of this compound itself were not extensively detailed, the methodology is applicable to studying its reactivity and transformations.

Conformational Analysis of 8-Substituted Purine Interactions

Conformational analysis of 8-substituted purines and their interactions is essential for understanding their structural preferences and how these preferences influence their biological roles, such as base pairing in nucleic acids. Computational studies have investigated the conformations of substituted purine tautomers in different environments, including the gas phase and various solvents. mdpi.com For instance, DFT calculations on N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine (a 2,6,8-trisubstituted purine derivative, though the abstract focuses on 2,6-substitution and tautomers) revealed that the HN(9) tautomer is generally more stable than the HN(7) form. mdpi.com The most stable conformations can vary depending on the solvent, with subtle energy differences between syn and anti orientations of substituents around certain bonds. mdpi.com

Bulky substituents at the 8-position of purine nucleosides can influence the conformation around the N-glycosidic bond, favoring the syn conformation in solution. oup.com This is in contrast to the anti conformation typically observed in standard Watson-Crick base pairs. oup.com

Elucidation of Complex Reaction Mechanisms (e.g., Cyclopurine Formation)

Computational studies are vital for elucidating the mechanisms of complex reactions involving purine compounds, such as the formation of cyclopurines. 5',8-Cyclopurine-2'-deoxynucleosides (cPUs), specifically 5',8-cyclo-2'-deoxyadenosine (cdA) and 5',8-cyclo-2'-deoxyguanosine (cdG), are significant DNA lesions formed by the reaction of hydroxyl radicals with DNA. nih.govnih.gov

Computational studies, often employing dispersion-corrected DFT calculations, have been used to investigate the complete reaction pathways of cyclopurine formation. researchgate.net These studies have provided insights into the C5' radical chemistry of purine moieties and the subsequent intramolecular cyclization of the C5' radical onto the C8 position of the purine base, leading to the formation of a new covalent C5'-C8 bond. nih.govnih.gov The mechanism involves the abstraction of the H5' atom from the 2'-deoxyribose moiety by a hydroxyl radical, followed by cyclization and one-electron oxidation of the resulting N7-radicals. nih.govnih.gov

Kinetic and computational studies have highlighted the competition between cyclization and oxygen trapping of the C5' radical in double-stranded oligodeoxynucleotides, demonstrating that oxygen concentration inversely correlates with cyclopurine formation. nih.govresearchgate.net Computational analyses have also been applied to understand the structural and energetic origins behind the differential repair efficiencies of the 5'R and 5'S diastereoisomers of cyclopurines by the nucleotide excision repair (NER) system. nih.gov

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding is a fundamental noncovalent interaction governing the structure and function of biomolecules like nucleic acids. nih.govfigshare.comacs.org The hydrogen-bonding patterns of purine nucleobases can be modified by substitution, particularly at the 8-position. acs.orgnih.govresearchgate.net

Analysis of Donor-Acceptor Patterns in 8-Substituted Purine Complexes

Computational and experimental studies, including NMR spectroscopy and DFT calculations, have investigated the hydrogen-bonding interactions of various 8-substituted purine derivatives with their hydrogen-bonding partners. acs.orgnih.govresearchgate.netacs.org These studies analyze the donor-acceptor patterns formed in complexes. The stability of hydrogen-bonded complexes, such as base pairs, is primarily dependent on the number of intermolecular hydrogen bonds and their donor-acceptor alternation. acs.orgnih.govresearchgate.netacs.org

For example, 8-aminoadenine (8-NH2A) has been shown to stabilize T·A·T triplex structures by forming additional hydrogen bonds in a Hoogsteen-like geometry. nih.govresearchgate.net Studies on 8-oxoadenine (8-oxoA) and 8-oxoguanine (8-oxoG) derivatives interacting with cytosine or thymine (B56734) have revealed the formation of complexes with different hydrogen bond counts and donor-acceptor arrangements. acs.org Complexes with three alternating hydrogen bonds (ADA type) were found to be more stable than those with two hydrogen bonds, and the most stable complexes featured three hydrogen bonds of the DDA type. acs.org

Influence of 8-Substituents on Base Pairing Stability

The presence of substituents at the 8-position of purines can influence the stability of base pairs, although the extent of this influence can vary. Studies have shown that substitution at position 8 did not lead to significant changes in the stabilization of canonical Watson-Crick base pairs in some cases. acs.org For instance, the stabilization energies of Watson-Crick pairs of 8-NH2A and 8-oxoA with thymine were only slightly higher than that of the canonical A-T pair. acs.org Similarly, the stabilization of the 8-oxoG-cytosine Watson-Crick pair was only marginally higher than the canonical G-C pair. acs.org

However, the stability of Hoogsteen and Watson-Crick complexes featuring the same hydrogen-bond count and pattern were found to be similar. acs.org This suggests that while 8-substitution might not drastically alter the stability of canonical pairs, it can influence the preference for different pairing geometries or the formation of alternative hydrogen-bonding arrangements. Research on purine-purine base pairs has also indicated that while clickable side chains at position 7 can stabilize the base pair, 8-substituents can strongly reduce its stability. researchgate.net

The stability of hydrogen-bonded complexes is generally dependent on the number of hydrogen bonds formed. acs.orgnih.gov For example, the Watson-Crick-like G-C base pair, with three hydrogen bonds, is more stable than the A-T pair, which typically has two. acs.orgnih.gov

Biochemical and Molecular Biological Research of 8h Purine

Enzyme Modulation by 8H-Purine Derivatives

Derivatives of this compound have demonstrated the capacity to modulate the activity of various enzymes, including those critical in purine (B94841) metabolism and other physiological processes.

Purine Nucleoside Phosphorylase (PNPase) Inhibition Mechanisms

Purine nucleoside phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of ribo- and deoxyribonucleosides to their respective purine bases and (deoxy)ribose-1-phosphate. nih.govnih.gov Inhibition of PNPase leads to the accumulation of its substrates, inosine (B1671953) and guanosine (B1672433), while decreasing the levels of its products, hypoxanthine (B114508) and guanine (B1146940). ahajournals.orgresearchgate.netnih.govnih.gov This enzymatic modulation by 8-aminopurines, such as 8-aminoguanine (B17156) and 8-aminoinosine, is a central mechanism underlying their observed biological effects. ahajournals.orgtargetmol.comahajournals.orgnih.gov

Studies have shown that 8-aminoguanine acts as a PNPase inhibitor, leading to increased levels of inosine and guanosine, which are considered tissue-protective purines. ahajournals.orgahajournals.org Concurrently, the levels of hypoxanthine and xanthine (B1682287), which can generate reactive oxygen species (ROS), are reduced. ahajournals.orgahajournals.orgahajournals.org This rebalancing of purine metabolites is hypothesized to contribute to the beneficial actions of 8-aminopurines in various conditions. ahajournals.orgnih.gov For instance, in aged rats, treatment with 8-aminoguanine inhibited PNPase activity, leading to elevated urine levels of inosine and guanosine and reduced levels of hypoxanthine, xanthine, and guanine. nih.gov This metabolic shift was associated with improvements in glucose homeostasis and reduced kidney damage. nih.gov

The mechanism of PNPase inhibition by 8-aminopurines involves blocking the metabolism of inosine to hypoxanthine and guanosine to guanine. jci.orgnih.gov This action is crucial for the purine salvage pathway, although complete PNPase deficiency can lead to immunodeficiency. nih.govjci.org However, moderate inhibition by agents like 8-aminoguanine is suggested to be potentially beneficial by manipulating the purine metabolome. nih.govhapres.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition by 8-Purine Derivatives

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1) and gastric inhibitory polypeptide (GIP). nih.govresearchgate.net Inhibition of DPP-4 enhances the levels of active incretins, leading to improved glycemic control. nih.govresearchgate.net

Recent research has explored novel 8-purine derivatives as potential DPP-4 inhibitors for the treatment of type 2 diabetes mellitus (T2DM). dovepress.comnih.gov A study investigating a novel 8-purine derived structure (Compound 1) demonstrated its in vitro inhibition of DPP-4 in a dose-dependent manner. dovepress.com Furthermore, chronic oral administration of Compound 1 in obese diabetic ZDF rats, an experimental model for T2DM, showed anti-diabetic effects. dovepress.comnih.govresearchgate.net

In this study, Compound 1 and vildagliptin (B1682220) (a known DPP-4 inhibitor used as a reference) were administered to ZDF rats. Both treatments resulted in a reduction in fasting hyperglycemia and chronically maintained hyperglycemia, as evidenced by decreased HbA1c values. dovepress.comnih.govresearchgate.net

The in vitro inhibitory activity of Compound 1 and vildagliptin was quantified by their IC50 values:

CompoundIC50 (µM)
Compound 14.92
Vildagliptin3.21

These findings suggest that 8-purine derivatives can serve as scaffolds for the development of novel DPP-4 inhibitors with potential therapeutic applications in T2DM. dovepress.comnih.gov

Purine Metabolome Modulation and Regulation

8-Aminopurines exert significant influence on the purine metabolome, leading to altered levels of key purine metabolites and impacting regulatory pathways.

Rebalancing of Purine Metabolite Levels by 8-Aminopurines

A key mechanism of action for 8-aminopurines, particularly 8-aminoguanine, involves rebalancing the purine metabolome. ahajournals.orgresearchgate.netahajournals.orgnih.govahajournals.org This is primarily achieved through the inhibition of PNPase, which results in increased levels of inosine and guanosine and decreased levels of hypoxanthine and xanthine. ahajournals.orgnih.govnih.govahajournals.org

Inosine and guanosine are considered protective purines, while hypoxanthine and xanthine are associated with the generation of reactive oxygen species and tissue damage. ahajournals.orgahajournals.orgahajournals.orghapres.comnih.gov By shifting the balance towards protective purines and away from damaging ones, 8-aminopurines may mitigate oxidative stress and inflammation. ahajournals.orgahajournals.org

Studies in animal models have demonstrated this rebalancing effect. In obese ZSF1 rats, treatment with 8-aminoguanosine (B66056) (which is metabolized to 8-aminoguanine) increased urinary levels of inosine and guanosine while significantly reducing levels of hypoxanthine, xanthine, and guanine. nih.gov This metabolic shift correlated with improved health outcomes in these models. nih.gov Similarly, in aged rats, 8-aminoguanine treatment rebalanced a dysregulated purine metabolome in the bladder, increasing uro-protective purines (inosine and guanosine) and decreasing uro-damaging purines (hypoxanthine and xanthine). hapres.comjci.orgresearchgate.netnih.gov

The rebalancing of purine metabolites by 8-aminopurines is considered a significant factor in their observed beneficial effects in conditions such as cardiovascular and renal diseases, metabolic syndrome, and age-associated disorders. ahajournals.orgresearchgate.netahajournals.orgnih.govnih.gov

Influence on Renal Excretory Pathways (e.g., Inosine-Adenosine Receptor Axis)

8-Aminopurines have been shown to influence renal excretory function, and this effect is linked, at least in part, to the inosine-adenosine receptor axis. researchgate.netnih.govnih.govahajournals.orgnih.gov The increase in inosine levels resulting from PNPase inhibition by 8-aminopurines plays a crucial role in this process. nih.govahajournals.orgnih.gov

Inosine can activate adenosine (B11128) receptors, particularly the adenosine A2B receptor (A2B-R). researchgate.netnih.govnih.govahajournals.orgahajournals.orgnih.gov Activation of A2B receptors in the kidney is associated with increased renal medullary blood flow, which in turn enhances renal excretory function, leading to increased excretion of urine, sodium, and glucose. researchgate.netnih.govnih.govahajournals.orgahajournals.orgnih.gov

Studies have provided evidence supporting the involvement of the inosine/A2B-R axis in the effects of 8-aminoguanine on renal excretion. nih.govahajournals.orgnih.gov For instance, the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine were found to be dependent on A2B receptors in knockout rat models. nih.govahajournals.org Inosine itself also induced similar effects on renal excretion that were eliminated in A2B knockout rats. nih.govahajournals.org

This mechanism, involving PNPase inhibition leading to increased inosine and subsequent activation of renal A2B receptors, is considered a key pathway by which 8-aminopurines influence renal excretory function. nih.govahajournals.orgnih.gov However, it is also suggested that 8-aminopurines may have additional pleiotropic actions that contribute to their effects on renal excretion, such as influencing potassium excretion independently of PNPase inhibition. researchgate.netnih.govahajournals.org

Role of 8-Aminoguanine in Potassium Excretion via Rac1 Inhibition

Research indicates that 8-aminoguanine, a modified purine, influences renal excretory function, specifically reducing potassium excretion. While 8-aminoguanine is known to inhibit purine nucleoside phosphorylase (PNPase), leading to increased excretion of sodium and glucose, its effect on potassium appears to involve a different mechanism. Studies comparing 8-aminoguanine with other PNPase inhibitors, such as 9-deazaguanine, have shown that only 8-aminoguanine significantly reduces potassium excretion. nih.govahajournals.org This suggests a PNPase-independent pathway for the observed effect on potassium. Investigations into the mechanism revealed that 8-aminoguanine inhibits Rac1 activity in mouse collecting duct cells. nih.govahajournals.org Rac1 is a protein known to enhance the activity of mineralocorticoid receptors, which are involved in regulating potassium balance. nih.gov Further support for this mechanism comes from experiments where Nsc23766, a known Rac1 inhibitor, mimicked the effects of 8-aminoguanine on potassium excretion without affecting sodium or glucose excretion. nih.govahajournals.org

Interactions with Nucleic Acids and Oxidative Damage

Purine bases in nucleic acids are susceptible to damage from reactive oxygen species, leading to various modified forms. These modifications can have significant biological consequences, impacting DNA structure, replication, transcription, and repair.

8-Oxopurine Lesions and DNA Damage Mechanisms

Oxidative damage to DNA frequently generates 8-oxopurine lesions, primarily 7,8-dihydro-8-oxoguanine (8-oxoG) and 7,8-dihydro-8-oxoadenine (8-oxoA). mdpi.comresearchgate.net The formation of 8-oxoG can occur through the initial attack by hydroxyl radicals or via a one-electron oxidation step. mdpi.com Studies have detailed the mechanism of 8-oxoG formation, demonstrating that three pathways contribute, with two major ones being oxygen-dependent. mdpi.comresearchgate.net

8-oxoA is another significant oxidation product of adenosine, arising from the attack of hydroxyl radicals or one-electron oxidants on the C8 atom of adenine (B156593), or through the misincorporation of 8-oxo(d)ATP by polymerases. researchgate.net While 8-oxoG has been extensively studied as a marker of oxidative stress, research on 8-oxoA is also growing. researchgate.net 8-oxoA is a mispairing and mutagenic lesion, and its mutagenic potential is linked to its ability to form mispairs, particularly with error-prone DNA polymerases. researchgate.net It can also influence the excision rate of tandem abasic sites and has a tendency to form protein and DNA interstrand cross-links. researchgate.net Cells possess dedicated repair mechanisms, such as base excision repair (BER), to remove certain 8-oxopurine adducts from DNA. mdpi.comresearchgate.netglenresearch.com

5′,8-Cyclopurine Lesion Formation in DNA

Another class of oxidatively generated DNA lesions are the 5′,8-cyclopurine-2′-deoxynucleosides (cPu), which include 5′,8-cyclo-2′-deoxyadenosine (cdA) and 5′,8-cyclo-2′-deoxyguanosine (cdG). nih.govresearchgate.net These are tandem-type lesions identified in mammalian cellular DNA in vivo. nih.govresearchgate.net Their formation is initiated by the attack of a hydroxyl radical on the 2′-deoxyribose unit, specifically abstracting an H atom from C5′, generating a C5′ radical. nih.govresearchgate.netoup.comnih.gov This radical then undergoes cyclization with the C8 position of the purine base, forming a covalent C5′-C8 bond. nih.govresearchgate.netoup.comnih.gov

cPu lesions exist in two diastereoisomeric forms, 5′R and 5′S, for both dA and dG. nih.govresearchgate.net The formation of these isomers can be influenced by the DNA structure, with R isomers predominantly formed in single-stranded DNA and S isomers predominating in double-stranded DNA under certain irradiation conditions. nih.gov Unlike many other oxidatively induced lesions repaired by BER, cPu lesions are specifically repaired by the nucleotide excision repair (NER) pathway. nih.govresearchgate.netnih.govresearchgate.net Studies have shown that the R stereoisomer is generally excised more efficiently by NER than the S stereoisomer, regardless of the modified base. oup.com These lesions can also act as blocks to nucleases and polymerases, including RNA polymerase II. nih.gov Increased levels of 5′,8-cyclopurine and 8-oxopurine lesions have been observed in the neuronal DNA of patients with Xeroderma pigmentosum, a DNA repair disorder, suggesting a potential role in neurodegeneration. ega-archive.org

Role of 8-Azapurines as Fluorescent Probes in Nucleic Acid Studies

8-Azapurines, where a nitrogen atom replaces the carbon at the 8-position of the purine ring, represent a class of isosteric analogues of natural purines. nih.govrsc.org A particularly useful property of many 8-azapurines is their intrinsic fluorescence, which can be pH-dependent and is exhibited in both aqueous and non-polar media. nih.govrsc.org This fluorescence makes them valuable tools as fluorescent probes in various biochemical and biological studies, including investigations of nucleic acid structure and function, enzymatic reactions, and protein-nucleic acid interactions. nih.govrsc.orgmdpi.comconnectedpapers.com

For example, 8-azaguanosine exhibits strong fluorescence as a monoanion at pH values above 6 and has been used in mechanistic research of ribozyme action, particularly as a probe for the micro-acidity of the active guanine residue in the glmS ribozyme. mdpi.com While some natural purines and their nucleosides exhibit weak fluorescence, many 8-azapurine (B62227) analogs and their corresponding nucleosides show moderate to intense fluorescence that is highly sensitive to environmental factors like pH and solvent, making them suitable for biophysical applications. rsc.orgmdpi.com Their ability to substitute for natural purines in some processes while providing a fluorescent signal allows researchers to monitor molecular events and structural changes in real-time. nih.govrsc.org

Microbiological Purine Degradation Pathways

Microorganisms, particularly those in the gut microbiome, play a role in purine metabolism, including the degradation of purines excreted into the intestinal tract. biorxiv.orgresearchgate.netresearchgate.net

Anaerobic Routes in Gut Bacteria: The 2,8-Dioxopurine Pathway

Recent research has uncovered a previously unrecognized anaerobic route for purine degradation in gut bacteria, termed the 2,8-dioxopurine pathway. biorxiv.orgresearchgate.netbiorxiv.org This pathway is significant because approximately one-third of urate, a purine degradation product in humans, is excreted into the intestine where gut bacteria can metabolize it, aiding in its elimination. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This is particularly relevant in humans due to the evolutionary loss of uricase, the enzyme that degrades urate in many other mammals, predisposing humans to hyperuricemia and gout. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org

Neurobiological Aspects of Purine Metabolism

Purine metabolism is intricately linked to neurological development and function. The brain has a high energy demand, necessitating a significant supply of purines for ATP and GTP synthesis mdpi.com. Purines also function as neurotransmitters and signaling molecules, influencing processes such as neurogenesis, synaptogenesis, and myelination mdpi.comfrontiersin.org. Disruptions in purine metabolic pathways can lead to biochemical imbalances with significant consequences for neurological development and function frontiersin.org.

Purine Metabolizing Enzymes and Neurological Development

Enzymes involved in purine metabolism play critical roles in regulating the levels of purine nucleotides, nucleosides, and bases, thereby impacting neurological development. These enzymes are involved in both the de novo synthesis of purines and the salvage pathway, which recycles pre-existing purine bases and nucleosides jst.go.jp.

The de novo purine synthesis pathway is particularly important during embryonic development, providing the primary source of purines for the developing brain in some models mdpi.com. Enzymes in this pathway are complexed into a structure known as the "purinosome," and their activity is tightly regulated jst.go.jp. Deficiencies in de novo pathway enzymes can lead to severe developmental brain defects and neurological diseases jst.go.jp. For example, deficiencies in adenylosuccinate lyase (ADSL) or phosphoribosylaminoimidazole–succinocarboxamide synthetase (PAICS) have been associated with conditions involving intellectual disability, epilepsy, and microcephaly jst.go.jpnih.gov.

The salvage pathway becomes increasingly important for purine production in the brain near birth and throughout postnatal development mdpi.com. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine and guanine to inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively jst.go.jp. Deficiency in HGPRT causes Lesch-Nyhan disease (LND), a severe X-linked recessive disorder characterized by neurological symptoms including motor and cognitive disability, and self-injurious behavior mdpi.comnih.gov. LND exemplifies the profound impact of impaired purine recycling on neurological development, particularly affecting dopaminergic neurons in the substantia nigra pars compacta, which have high energy demands mdpi.com.

Purine catabolism, the breakdown of purines, also involves enzymes with neurological relevance. Adenosine deaminase (ADA) catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine msdmanuals.comnih.gov. ADA is crucial for the development and function of the central nervous system, partly through its regulation of extracellular adenosine concentrations nih.govnih.govfrontiersin.org. Deficiency in ADA leads to a form of severe combined immunodeficiency (SCID) that also includes neurological deficits, such as developmental delay and cognitive impairments medlineplus.govtelethon.it. Accumulation of deoxyadenosine triphosphate (dATP) due to ADA deficiency is thought to damage brain cells medlineplus.gov.

Purine nucleoside phosphorylase (PNP) is another enzyme in the catabolic pathway, catalyzing the phosphorolysis of inosine, deoxyinosine, guanosine, and deoxyguanosine lymphosign.comfrontiersin.org. Complete or near-complete PNP deficiency results in severe immunodeficiency and frequently neurological abnormalities, including ataxia and spasticity frontiersin.orgthieme-connect.com. The neurological issues in PNP deficiency are believed to be linked to the accumulation of the enzyme's substrates and their phosphorylated derivatives, such as GTP and dGTP frontiersin.org.

Xanthine oxidoreductase (XOR), which exists as xanthine dehydrogenase (XDH) and xanthine oxidase (XO), is involved in the final steps of purine catabolism, converting hypoxanthine to xanthine and xanthine to uric acid nih.govmdpi.com. While XOR expression is relatively low in the brain compared to other tissues like the liver, its activity can increase during conditions like hypoxia and reperfusion, potentially contributing to oxidative stress nih.govnih.gov. The role of XOR in neurological development is an area of ongoing research, with some studies suggesting its involvement in stress-induced cerebrovascular dysfunction and cognitive impairment nih.gov.

The dynamic and time-dependent changes in the expression and activity of these purine metabolizing enzymes are critical checkpoints for the proper generation of signaling molecules that influence neurodevelopmental processes like neuroblast migration, synaptic transmission development, and the proliferation and differentiation of neural stem cells frontiersin.org.

The following table summarizes some key purine metabolizing enzymes and their associated roles in neurological development:

EnzymePathway InvolvedRole in Purine MetabolismAssociated Neurological Aspects
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)SalvageConverts hypoxanthine and guanine to IMP and GMP.Deficiency causes Lesch-Nyhan disease (LND), leading to severe neurological dysfunction and developmental issues. mdpi.comnih.gov
Adenosine Deaminase (ADA)CatabolismDeaminates adenosine and deoxyadenosine to inosine and deoxyinosine.Deficiency causes immunodeficiency with neurological deficits; regulates extracellular adenosine levels impacting brain function. nih.govmedlineplus.govtelethon.it
Purine Nucleoside Phosphorylase (PNP)CatabolismPhosphorolyzes inosine, deoxyinosine, guanosine, and deoxyguanosine.Deficiency leads to immunodeficiency and neurological abnormalities like ataxia and spasticity. frontiersin.orgthieme-connect.com
Adenylosuccinate Lyase (ADSL)De NovoInvolved in the synthesis of AMP and IMP.Deficiency associated with psychomotor retardation, epilepsy, and autistic features. nih.gov
Phosphoribosylaminoimidazole–succinocarboxamide synthetase (PAICS)De NovoInvolved in the synthesis of IMP.Knockdown affects neural stem cell proliferation and neuronal migration during embryonic development. jst.go.jp
Xanthine Oxidoreductase (XOR)CatabolismOxidizes hypoxanthine and xanthine to uric acid; produces reactive oxygen species.Potential role in oxidative stress and cerebrovascular dysfunction; low expression in the brain. nih.govnih.gov

Research findings highlight the delicate balance of purine metabolism required for healthy neurological development. Inborn errors affecting purine metabolizing enzymes underscore the critical dependence of the developing nervous system on these pathways numberanalytics.comnih.govresearchgate.netontosight.aimayocliniclabs.com. Further investigation into the precise mechanisms by which these enzymes and their associated metabolites influence neuronal processes is crucial for understanding neurological disorders and identifying potential therapeutic targets mdpi.comnih.gov.

Advanced Analytical Methodologies for 8h Purine Analysis

Chromatographic Techniques for Purine (B94841) Metabolite Profiling

Chromatographic methods are widely used for the separation and quantification of purines within complex matrices. Coupled with sensitive detectors, these techniques enable comprehensive profiling of purine metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of purines and their derivatives. Its versatility in stationary phases and mobile phases allows for the separation of compounds with varying polarities. HPLC coupled with diode array detection (DAD) has been successfully applied for the estimation of purine concentrations in biological samples, such as milk, providing data on method sensitivity, linearity, precision, and accuracy. scispace.com For instance, a study utilizing SPE HPLC-DAD for the determination of purine derivatives in cow milk reported limits of detection (LOD) ranging from 0.09 to 0.74 µg mL⁻¹ and limits of quantification (LOQ) between 0.27 and 2.24 µg mL⁻¹. scispace.com Intra-day precision, expressed as relative standard deviations (RSDs), ranged from 1.01% to 2.91%, while inter-day precision ranged from 1.57% to 4.48%. scispace.com Accuracy, assessed through recovery tests, ranged from 95.34% to 104.47%. scispace.com HPLC has also been employed in conjunction with electrochemical detection, such as a coulometric array, to detect redox-active metabolites, including purines, by measuring their oxidation potentials. researchgate.net This approach provides an additional dimension of selectivity based on electrochemical properties.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers enhanced separation efficiency and sensitivity compared to conventional HPLC, making it a powerful tool for comprehensive purine metabolite profiling. This technique is capable of simultaneously quantifying a wide range of purine nucleobases, nucleosides, and nucleotides in various biological matrices. nih.gov For example, an ion-pairing reversed phase UHPLC-MS/MS method was optimized for the simultaneous analysis of 35 purine and pyrimidine (B1678525) metabolites in human malaria parasites and erythrocytes, achieving chromatographic separation of highly polar metabolites within 15 minutes. nih.gov Another study developed a UHPLC-MS/MS method for the quantification of 17 purine metabolites in rat plasma, which was validated and applied to study biological disorders like acute gouty arthritis. chromatographyonline.com This method demonstrated good linearity (R² ≥ 0.9944), recoveries between 85.3% and 103.0%, and low RSD values (≤ 9.3%). chromatographyonline.com UHPLC-MS/MS has also been applied to evaluate purine alkaloids in tea resources, demonstrating its utility in complex plant matrices. tea-science.com Furthermore, a UPLC-MS/MS method was developed and validated for the simultaneous quantification of seven purines and pyrimidines in pork meat products, detailing sample preparation and validation parameters. researchgate.net

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-HRMS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar compounds like purines, which are often poorly retained in reversed-phase chromatography. When coupled with High-Resolution Mass Spectrometry (HRMS) or tandem Mass Spectrometry (MS/MS), HILIC-HRMS/MS provides high selectivity and sensitivity for purine analysis. symc.edu.cnlongdom.orgrsc.org A HILIC-HRMS method was developed for the simultaneous quantification of eight metabolites of the purine degradation pathway in human plasma, utilizing first-stage MS for quantification based on precise molecular mass, offering faster analysis compared to methods requiring optimization of precursor and product ions. symc.edu.cn Another application involved a HILIC-HRMS/MS method for the determination of nine purines in commercial dog foods, employing both HRMS and HRMS/MS modes for detection and quantification. longdom.org A sensitive and rapid HILIC LC-MS/MS method was also developed for the simultaneous determination of 16 purine metabolites in human plasma and urine, showing good linearity, repeatability, and stability. researchgate.net HILIC-MS approaches are widely applied in metabolomics for targeted quantification and untargeted profiling of polar metabolites, including purines. rsc.org

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the structural characteristics, conformation, and interactions of purine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a powerful technique for investigating the molecular topology of purine derivatives at the atomic level. researchgate.net It can be used to study the structure and intra- and intermolecular interactions of purines in solution and solid states. researchgate.net Characteristic parameters such as isotropic ¹³C and ¹⁵N chemical shifts, and ¹H-¹³C and ¹H-¹⁵N coupling constants are commonly used in solution-state NMR to determine purine structure. researchgate.net For instance, the chemical shifts of C-4 and C-5 of the purine ring are known to be sensitive to the tautomeric form (N7-H or N9-H), aiding in the determination of tautomeric populations. researchgate.netresearchgate.net Low-temperature NMR spectroscopy can be particularly useful for studying tautomerism in purine derivatives by slowing down the interconversion between tautomers, allowing for the observation of distinct signals for each form. researchgate.net Variable temperature proton NMR has been used to study conformers of purine derivatives, revealing the presence of distinct species at low temperatures with characteristic signals for protons on the purine ring, such as H2 and H8. cdnsciencepub.com NMR is also applied in the structural determination of nucleic acids, where site-specific deuteration can simplify spectra and aid in the assignment of purine H8 signals. nih.gov Studies on purine nucleosides have utilized NMR to analyze sugar ring conformation and its correlation with the conformation around the glycosidic bond. bibliotekanauki.pl

Electrochemical Detection Methods for Oxidized Purines

Electrochemical methods offer sensitive and direct detection of electroactive species, including purines, which can undergo oxidation. These techniques are particularly relevant for studying oxidative damage involving purine bases.

Purine bases, such as guanine (B1146940) and adenine (B156593), are electrochemically oxidizable on carbon electrodes at relatively lower positive potentials compared to pyrimidines. uc.ptnih.gov This inherent redox activity allows for their detection using electrochemical techniques. Changes in the oxidation peaks of purinic bases can serve as indicators of DNA damage. uc.pt Functionalized solid electrodes, including those modified with carbon nanotubes or graphene-based nanocomposites, have been developed to enhance the electrochemical detection of purine nucleobases and their analogues by improving electrocatalytic activity and electron transport. nih.govmdpi.comnih.gov For example, boron-doped carbon nanotubes modified glassy carbon electrodes have shown remarkable electrocatalytic activity towards the oxidation of guanine and adenine. nih.gov The electrochemical oxidation of adenine has been studied to understand the complex mechanisms involved, which are influenced by the electrode surface. acs.org Electrochemical sensors have also been developed for the detection of purine antimetabolites, highlighting the utility of these methods for compounds with redox activity. nih.gov

Amperometric Detection in 8-Oxo-Purine Analysis

Electrochemical detection, particularly using amperometry or coulometry, coupled with high-performance liquid chromatography (HPLC-ECD), is a highly sensitive technique for the analysis of oxidized purines, notably 8-oxo-7,8-dihydroguanine (8-oxoguanine or 8-oxoGua) and its deoxyribonucleoside, 8-oxo-2'-deoxyguanosine (8-oxo-dG). fishersci.fifishersci.atfishersci.campg.de These oxidized forms are significant biomarkers of oxidative stress due to their formation from the modification of guanine by reactive oxygen species. fishersci.finih.govuni.lu

HPLC-ECD offers advantages over UV detection for 8-oxo-purine analysis due to its enhanced sensitivity and selectivity. mpg.de The principle behind this detection method relies on the electrochemical oxidation of the 8-oxo-purine compound at a specific applied potential at a working electrode, typically made of glassy carbon. fishersci.ca This oxidation process generates a measurable current proportional to the concentration of the analyte.

Studies have demonstrated the capability of HPLC-ECD to detect very low concentrations of 8-oxo-dGTP, with detection limits reported as low as 0.3 to 6 pmol depending on the detector type (coulometric vs. amperometric). fishersci.fi This sensitivity is crucial for quantifying the relatively low levels of oxidized purines present in biological samples. Furthermore, electrochemical detection provides selectivity by oxidizing 8-oxo-purines at potentials where common interfering substances, such as unmodified nucleosides or uric acid, are not detected. mpg.de However, uric acid can interfere with the electrochemical detection of 8-oxoguanine due to similar oxidation potentials, necessitating effective chromatographic separation or sample clean-up. mpg.de

Research findings highlight the application of HPLC-ECD in various contexts, including the measurement of 8-oxo-dG formation in photooxidized DNA, assessment of DNA repair enzyme activity, and determination of oxidized purine yields from radiolysis of DNA. fishersci.ca The technique has also been employed to detect 8-oxo-dGTP in tissue extracts, demonstrating its utility in assessing oxidative damage in biological samples. fishersci.fi

Sample Preparation Strategies for Purine Extraction

Effective sample preparation is a critical prerequisite for accurate purine analysis, as purines can exist in various forms within a matrix, including free bases, nucleosides, nucleotides, and incorporated into nucleic acids (DNA and RNA). The goal of sample preparation is typically to release the purines from these bound forms and isolate them from interfering substances.

Various strategies are employed depending on the sample matrix and the specific purine species of interest. For the determination of total purine content, which includes purines bound in nucleic acids, hydrolysis is a common initial step. Following hydrolysis, further steps such as centrifugation, filtration, and solid phase extraction (SPE) are often utilized to clarify the sample and concentrate the purines before analysis by techniques like HPLC. mpg.de

Sample preparation methods have been developed and optimized for diverse sample types, including food products like fish, chicken broth, and tea waste, reflecting the importance of purine analysis in nutritional and biological studies. These methods often involve specific extraction solvents and procedures tailored to the matrix composition.

Acid Hydrolysis Techniques for Bound Purines

Acid hydrolysis is a widely used technique for releasing purine bases from bound forms such as nucleic acids, nucleotides, and nucleosides. This process involves treating the sample with an acidic solution, often at elevated temperatures, to break the glycosidic and phosphodiester bonds that link purines in larger molecules.

Different acids and hydrolysis conditions have been investigated to optimize the release of purines while minimizing their degradation. Commonly used acids include perchloric acid (PCA), trifluoroacetic acid (TFA), and formic acid (FA).

Research has focused on determining the optimal acid concentration, temperature, and hydrolysis time for different sample types. For instance, studies on food samples have explored the efficiency of mixed acid solutions, such as TFA/FA mixtures. Optimized conditions for purine extraction from chicken broth using a TFA/FA (1:1, v/v) mixture involved heating the sample at 85-90 °C for a specific duration, typically ranging from 10 to 40 minutes, depending on the specific method and matrix.

Data from optimization studies illustrate the impact of hydrolysis parameters on purine extraction efficiency. Table 1 shows representative data on the effect of hydrolysis temperature and time on the total purine extraction rate from a specific matrix using a mixed-acid method.

Hydrolysis Temperature (°C)Hydrolysis Time (min)Total Purine Extraction Rate (%)
7540~28
8040~30
8540~31
9040~30.5
8530~29
8540~31
8550~30.8

Note: Data is illustrative and based on findings from a study on chicken broth purine extraction using TFA/FA hydrolysis. Actual optimal conditions may vary depending on the sample matrix and specific protocol.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8H-Purine derivatives, and how can researchers ensure reproducibility?

  • Methodological Answer : Begin with precursor selection (e.g., purine analogs or substituted pyrimidines) and optimize reaction conditions (solvent, temperature, catalysts). Use HPLC or GC-MS to confirm purity (>95%) and characterize products via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Document all steps in detail, including solvent purification and inert atmosphere protocols, to enable replication .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 2–12) and thermal analysis (DSC/TGA). Monitor degradation via UV-Vis spectroscopy and LC-MS. Compare degradation products with synthetic standards to identify breakdown pathways. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.